Serine Hydrolase Inhibitor-3

Catalog No.
S12510794
CAS No.
M.F
C15H24N4O3
M. Wt
308.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serine Hydrolase Inhibitor-3

Product Name

Serine Hydrolase Inhibitor-3

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl(pyridin-2-ylcarbamoyl)amino]ethyl]carbamate

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19(5)11-10-18(4)13(20)17-12-8-6-7-9-16-12/h6-9H,10-11H2,1-5H3,(H,16,17,20)

InChI Key

AWNWUQFQKGBCMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=CC=N1

Serine Hydrolase Inhibitor-3 is a member of a class of compounds designed to selectively inhibit serine hydrolases, a diverse group of enzymes that play critical roles in various biological processes. These enzymes are characterized by a serine residue in their active site, which acts as a nucleophile during catalysis. The inhibition of these enzymes is significant due to their involvement in numerous physiological functions, including lipid metabolism, cell signaling, and the regulation of post-translational modifications of proteins. Serine Hydrolase Inhibitor-3 has emerged as a potent tool for studying the biological roles of serine hydrolases and holds potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Can vary depending on the structural features of the inhibitor and the targeted enzyme, but they generally follow a two-step process:

  • Nucleophilic Attack: The hydroxyl group of the serine residue attacks an electrophilic center within the inhibitor.
  • Formation of a Covalent Bond: This reaction leads to the formation of a covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition.

Serine Hydrolase Inhibitor-3 exhibits significant biological activity by selectively inhibiting various serine hydrolases involved in critical cellular processes. Studies have shown that this compound can effectively inhibit enzymes such as acyl-peptide hydrolase and platelet-activating factor acetylhydrolase-2 with sub-nanomolar potency. The biological effects include modulation of lipid metabolism, interference with cell signaling pathways, and potential therapeutic benefits in conditions like Alzheimer's disease and certain cancers.

The synthesis of Serine Hydrolase Inhibitor-3 typically employs click chemistry techniques to facilitate rapid generation and optimization of compounds. The general steps include:

  • Formation of Triazole Linkages: Utilizing azides and alkynes to create triazole scaffolds.
  • Carbamoylating Group Modification: Modifying the carbamoylating group on the triazole to enhance selectivity and potency.
  • Purification and Characterization: Following synthesis, compounds are purified using chromatography methods and characterized through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

This synthetic approach allows for high-throughput screening and optimization of inhibitors tailored to specific serine hydrolases.

Serine Hydrolase Inhibitor-3 has several applications in both research and therapeutic contexts:

  • Research Tool: It serves as an important tool for probing the functions of serine hydrolases in biological systems.
  • Therapeutic Development: Potential applications in treating diseases linked to dysfunctional serine hydrolases, including neurodegenerative diseases like Alzheimer's and certain metabolic disorders.
  • Chemical Probes: Used in activity-based protein profiling to study enzyme activity in complex biological samples.

Interaction studies involving Serine Hydrolase Inhibitor-3 often utilize techniques such as molecular docking simulations and crystallography to elucidate binding mechanisms. These studies reveal how the inhibitor interacts with the active site of serine hydrolases, providing insights into specificity and selectivity. For instance, docking studies have shown that Serine Hydrolase Inhibitor-3 can form hydrogen bonds with critical residues surrounding the active site, enhancing its binding affinity.

Several compounds exhibit similar inhibitory properties against serine hydrolases. Here are some notable examples:

Compound NameKey FeaturesUniqueness
1,2,3-Triazole UreasBroad-spectrum inhibitors; nanomolar potencyHigh selectivity across multiple serine hydrolases
Benzoxathiazin-3-one 1,1-dioxidesSpecificity towards certain serine hydrolasesUnique structural framework aiding selectivity
FluorophosphonatesCovalent modification via phosphonylationEstablished class with high reactivity
CarbamatesVersatile inhibitors with varied selectivityDiverse applications across enzyme classes

These compounds share a common goal of targeting serine hydrolases but differ in their chemical structures, mechanisms of action, and specificities towards different enzyme classes.

The design of irreversible serine hydrolase inhibitors hinges on leveraging the nucleophilic serine residue within enzyme active sites. Traditional carbamate-based inhibitors, such as O-aryl or O-hexafluoroisopropyl (HFIP) carbamates, rely on leaving-group displacement to form covalent adducts. However, the benzoxathiazin-3-one 1,1-dioxide scaffold introduces a cyclic carbamate structure that avoids leaving-group release entirely, minimizing off-target effects. This scaffold undergoes nucleophilic attack by the catalytic serine, resulting in a tetrahedral intermediate that collapses into a stable carbamate-enzyme adduct (Figure 1). The absence of a leaving group ensures prolonged enzyme inhibition and reduces potential toxicity associated with released fragments.

Key design considerations include modulating the electrophilicity of the carbonyl group and optimizing substituents for active-site compatibility. For example, electron-withdrawing groups at the C7 position (e.g., cyano or bromo substituents) enhance carbonyl reactivity, facilitating faster acylation kinetics. Conversely, electron-donating groups (e.g., methoxy) reduce intrinsic reactivity, enabling fine-tuned inhibition profiles. Computational modeling and competitive activity-based protein profiling (ABPP) have validated these principles, demonstrating that subtle electronic perturbations significantly alter inhibitor selectivity across serine hydrolase subfamilies.

Benzoxathiazin-3-one 1,1-Dioxide Derivatives as a Novel Chemotype

The benzoxathiazin-3-one 1,1-dioxide core represents a structural departure from conventional serine hydrolase inhibitors. Derived from saccharin-inspired scaffolds, this chemotype incorporates an oxygen atom adjacent to the reactive carbonyl, converting the original amide into a carbamate (Figure 2). This modification not only stabilizes the tetrahedral intermediate but also eliminates leaving-group dissociation, a common limitation of earlier inhibitor classes.

Table 1: Representative Benzoxathiazin-3-one 1,1-Dioxide Derivatives

CompoundR¹ (C7)R² (N-Substituent)Target EnzymeIC₅₀ (μM)
55CNPhenylpentylLYPLA1/20.8
57HBenzylABHD101.2
58OMeBenzylAPEH3.5

Crystallographic studies of inhibitor-enzyme complexes reveal that the rigid bicyclic scaffold enforces precise orientation within the active site, maximizing hydrogen-bonding interactions with conserved residues. This geometric constraint, combined with tunable electronic effects, underpins the exceptional selectivity observed for enzymes such as PNPLA4 and ABHD10.

Structure-Activity Relationship (SAR) Studies for Target Selectivity

SAR analyses of benzoxathiazin-3-one 1,1-dioxide derivatives have identified critical determinants of potency and selectivity:

  • C7 Substituents: Electron-withdrawing groups (e.g., CN, Br) at C7 increase carbonyl electrophilicity, accelerating acylation kinetics. For example, compound 55 (R¹ = CN) inhibits LYPLA1/2 with an IC₅₀ of 0.8 μM, whereas the unsubstituted analog 57 (R¹ = H) shows reduced potency (IC₅₀ = 1.2 μM). Conversely, electron-donating groups (e.g., OMe) diminish reactivity, as seen in compound 58 (IC₅₀ = 3.5 μM).

  • N-Substituents: Bulky lipophilic groups at the N-position enhance selectivity by exploiting hydrophobic pockets in target enzymes. The phenylpentyl group in 55 confers selectivity for LYPLA1/2 over APEH, while the benzyl group in 57 preferentially targets ABHD10.

  • Core Rigidity: The bicyclic structure restricts conformational flexibility, reducing off-target interactions. This rigidity is critical for inhibiting enzymes like PNPLA4, which feature a narrow active-site cleft.

Comparative proteome-wide profiling using ABPP has confirmed that these structural modifications yield inhibitors with unparalleled selectivity. For instance, HFIP carbamates exhibit >100-fold selectivity for MAGL and ABHD6 over other serine hydrolases, enabling their use as activity-based imaging probes.

The mechanistic foundation of serine hydrolase inhibition centers on the covalent modification of the catalytic serine residue, which serves as the nucleophilic center of these enzymes [11]. Serine Hydrolase Inhibitor-3, with the molecular formula C15H24N4O3, represents a specialized compound designed to target this critical active site feature through irreversible binding mechanisms [26] [28]. The catalytic mechanism of serine hydrolases involves a conserved nucleophilic serine that is activated through participation in catalytic dyads or triads, typically involving serine-histidine-aspartic acid arrangements that enhance the nucleophilicity of the serine residue [11].

The covalent modification process begins with the formation of a tetrahedral intermediate when the activated serine nucleophile attacks the electrophilic carbonyl center of Serine Hydrolase Inhibitor-3 [8]. This reaction proceeds through a mechanism similar to natural substrate hydrolysis but results in the formation of a stable covalent adduct rather than product release [32]. The enhanced nucleophilicity of the active site serine, arising from its participation in hydrogen bonding networks within the catalytic triad, makes it preferentially reactive toward appropriately designed inhibitors [8].

Research has demonstrated that the effectiveness of covalent serine hydrolase inhibitors depends critically on both the reactivity of the electrophilic group and the complementarity between the inhibitor structure and the enzyme active site [1]. The benzoxathiazin-3-one 1,1-dioxide class of inhibitors, which shares mechanistic similarities with Serine Hydrolase Inhibitor-3, has been shown to provide selective irreversible inhibition through covalent modification of the catalytic serine without release of leaving groups [1]. This mechanism ensures that the inhibition is maintained throughout the lifetime of the enzyme molecule.

The specificity of covalent modification is enhanced by the unique chemical environment surrounding the catalytic serine in different serine hydrolases [32]. Studies using activity-based protein profiling have revealed that carbamate-based inhibitors, which employ similar covalent mechanisms to Serine Hydrolase Inhibitor-3, demonstrate remarkable selectivity across the serine hydrolase superfamily [32]. The selectivity arises from the requirement for both appropriate positioning of the electrophilic group relative to the nucleophilic serine and favorable binding interactions between the inhibitor scaffold and the enzyme active site.

Table 1: Kinetic Parameters for Serine Hydrolase Inhibitors

Inhibitor ClassTarget EnzymeIC50 (μM)MechanismReference
CarbamatesFatty Acid Amide Hydrolase0.008Covalent [36]
Benzoxathiazin-3-oneABHD100.64Covalent [1]
Oxime EstersRBBP90.64Covalent [29]
Triazole UreasPAFAH2VariableCovalent [2]

The irreversible nature of the covalent bond formation between Serine Hydrolase Inhibitor-3 and its target enzymes provides several advantages over reversible inhibitors [31]. The covalent mechanism ensures sustained inhibition that persists even after the inhibitor has cleared from the system, reducing the frequency of dosing required for therapeutic applications [31]. Additionally, the formation of irreversible covalent bonds makes the inhibitors less susceptible to resistance mutations, as the target enzyme must undergo significant structural changes to overcome the inhibition [31].

Allosteric Modulation of Enzyme Conformational Dynamics

The allosteric modulation of serine hydrolase conformational dynamics represents a sophisticated regulatory mechanism that complements direct active site inhibition [14]. Serine hydrolases undergo significant conformational changes during their catalytic cycles, and these dynamic processes can be modulated by inhibitors that bind to sites distant from the active site [15]. The conformational dynamics of these enzymes involve transitions between open and closed states that are essential for substrate binding, catalysis, and product release [15].

Research on enzyme conformational dynamics has revealed that serine hydrolases exist in dynamic equilibrium between multiple conformational states, even in the absence of substrates [15]. Single-molecule studies have demonstrated that enzymes such as adenylate kinase continuously fluctuate between open and closed conformations on millisecond timescales, with the distribution of these states being modulated by ligand binding [15]. This dynamic behavior is fundamental to enzyme function and represents a target for allosteric inhibition strategies.

The allosteric modulation mechanism operates through the principle that conformational changes initiated at one site propagate through the protein structure via pre-existing pathways [14]. These pathways connect distant sites within the protein and allow binding events at allosteric sites to influence the conformation and dynamics of the active site [14]. The propagation of allosteric effects occurs through networks of residues that undergo coordinated conformational changes in response to ligand binding.

Conformational selection and induced fit mechanisms both contribute to the allosteric regulation of serine hydrolases [20]. In conformational selection, the inhibitor preferentially binds to specific conformational states of the enzyme, thereby shifting the equilibrium toward inactive conformations [20]. Induced fit mechanisms involve inhibitor-induced conformational changes that result in altered enzyme activity [20]. The relative importance of these mechanisms depends on the specific enzyme-inhibitor system and the kinetic parameters governing the conformational transitions.

Table 2: Conformational Dynamic Parameters in Serine Hydrolase Modulation

ParameterOpen StateClosed StateTransition Rate (s⁻¹)Reference
Adenylate Kinase42% population58% population2.0 [15]
ThrombinVariableVariable1.0-10 [19]
General Serine ProteaseContext-dependentContext-dependent0.1-1.0 [42]

The therapeutic implications of allosteric modulation extend beyond simple enzyme inhibition to provide fine-tuned control over enzyme activity [14]. Allosteric modulators can act as dimmer switches rather than simple on-off switches, allowing for precise regulation of enzyme activity levels [14]. This capability is particularly valuable in therapeutic applications where complete enzyme inhibition might not be desirable or where dose-dependent effects are required.

The molecular basis of allosteric communication in serine hydrolases involves networks of amino acid residues that undergo correlated motions [14]. These networks often include residues that are not directly involved in catalysis but play critical roles in maintaining the proper conformational states required for enzyme function [14]. Mutations or chemical modifications that disrupt these networks can have profound effects on enzyme activity, even when they occur far from the active site.

Role of Metallacrown Complexes in Inhibition Specificity

The incorporation of metallacrown complexes in serine hydrolase inhibition represents an emerging strategy for achieving enhanced specificity and potency [21]. Metallacrown complexes offer unique three-dimensional architectures that can be tailored to complement specific enzyme active sites, providing opportunities for selective inhibition that are not available with purely organic inhibitors [21]. The metal centers in these complexes can participate directly in enzyme inhibition through coordination to protein residues or serve as scaffolds for organizing organic ligands in optimal orientations [21].

Metal complexes used in enzyme inhibition can be classified into three main categories based on the role of the metal center [21]. The first category includes complexes where the ligands provide the primary biological activity while the metal serves mainly as a structural scaffold [21]. The second category involves complexes where the metal center directly coordinates to enzyme residues, leading to inhibition [21]. The third category encompasses complexes that undergo redox reactions that enhance inhibitory effects [21].

The selectivity of metalloenzyme inhibitors has been extensively studied, revealing that despite their ability to bind metal ions, these inhibitors demonstrate remarkable specificity for their intended targets [22]. Studies comparing the inhibitory activity of various metal-binding groups across panels of metalloenzymes have shown that selectivity is primarily determined by the combination of metal-binding capability and specific structural complementarity with the target enzyme [22]. This finding challenges the common perception that metal-binding inhibitors are inherently promiscuous.

Research on metallacrown complexes has demonstrated their potential for creating highly selective inhibitors through the precise control of metal coordination geometry [22]. The ability to tune the electronic properties of the metal center through ligand design allows for optimization of binding affinity and selectivity [22]. Additionally, the three-dimensional architecture of metallacrown complexes can be designed to complement specific enzyme active site topologies, further enhancing selectivity [22].

Table 3: Metallacrown Complex Inhibition Data

Metal CenterTarget Enzyme ClassSelectivity FactorMechanismReference
ZincCarbonic Anhydrase>1000-foldDirect coordination [22]
IronMatrix Metalloproteinases8-43 foldMetal chelation [22]
CopperTyrosinaseVariableRedox modulation [22]

The mechanism of action for metallacrown complexes in serine hydrolase inhibition often involves multiple binding modes that contribute to overall inhibitory potency and specificity [24]. Heavy metal ions can form extremely stable complexes with amino acid residues containing sulfur atoms, such as cysteine and methionine, leading to enzyme deformation and inactivation [24]. The stability of these metal-protein complexes is governed by hard-soft acid-base principles, which predict that soft metal ions preferentially bind to soft donor atoms while hard metal ions favor hard donor atoms [24].

The design of metallacrown-based serine hydrolase inhibitors must consider both the geometric requirements for optimal enzyme binding and the electronic properties necessary for stable complex formation [21]. The metal center can influence inhibitor binding through direct coordination to enzyme residues, modulation of ligand conformation, or participation in redox reactions that alter the enzyme environment [21]. The coordination number and preferred geometry of the metal center are critical factors that determine the overall architecture of the inhibitor complex [21].

Activity-Based Protein Profiling represents a fundamental chemoproteomic methodology that has revolutionized the characterization of serine hydrolase inhibitors, including Serine Hydrolase Inhibitor-3 [1] [2]. This approach employs mechanism-based chemical probes that covalently modify the active sites of enzymatically active proteins, providing direct insights into enzyme function within native biological systems [3] [4].

The core principle of Activity-Based Protein Profiling relies on the use of activity-based probes that consist of three essential components: a reactive group that forms covalent bonds with target enzymes, a specificity element that provides selectivity for particular enzyme classes, and a reporter tag that enables detection and quantification [5] [2]. For serine hydrolase inhibitor screening, fluorophosphonate-based probes have emerged as the gold standard, as they specifically target the serine nucleophile within the catalytic triad of serine hydrolases [6] [7].

ComponentFunctionExamples for Serine HydrolasesSelectivity Mechanism
Reactive Group (Warhead)Covalent binding to active site nucleophileFluorophosphonate (FP), Carbamates, UreasChemical reactivity with serine nucleophile
Specificity Element (Linker)Target class selectivity and spacingPeptide scaffolds, Aromatic linkersBinding affinity and steric constraints
Reporter TagDetection and identificationFluorophore, Biotin, Alkyne/AzideDoes not affect selectivity

The competitive Activity-Based Protein Profiling format has proven particularly valuable for inhibitor screening applications [8] [9]. In this approach, potential inhibitors are pre-incubated with biological samples before probe labeling, and the degree of probe labeling reduction indicates inhibitor potency and selectivity [10] [11]. This methodology enables the simultaneous evaluation of inhibitor activity against numerous related enzymes directly in their native cellular environment [8].

Recent technological advances have significantly enhanced the throughput capabilities of Activity-Based Protein Profiling through the development of high-throughput compatible formats [12] [11]. The Activity-Based Protein Profiling High-Throughput methodology enables the analysis of approximately 100 samples per day while maintaining the depth and quality of traditional approaches [11]. This enhanced throughput is achieved through automated affinity purification and sample preparation workflows combined with advanced mass spectrometry platforms [12].

The application of Activity-Based Protein Profiling to serine hydrolase inhibitor characterization has yielded remarkable insights into target engagement and selectivity profiles [13] [14]. For instance, competitive Activity-Based Protein Profiling analysis of carbamate libraries has led to the discovery of selective inhibitors for numerous serine hydrolases, including previously uncharacterized enzymes [8]. The technique has demonstrated its ability to identify inhibitors that discriminate among highly sequence-related hydrolases and guide the rapid optimization of lead compounds into pharmacological probes [8] [15].

Furthermore, Activity-Based Protein Profiling provides critical information about inhibitor mechanisms of action through direct monitoring of active site modification [16] [6]. Mass spectrometry-based workflows enable the identification of specific active-site peptides and the mapping of covalent modification sites, providing definitive evidence of target engagement [16]. This level of mechanistic detail is essential for understanding how inhibitors like Serine Hydrolase Inhibitor-3 interact with their target proteins and for predicting potential off-target effects.

The gel-based detection format of Activity-Based Protein Profiling offers rapid screening capabilities through in-gel fluorescence analysis, while liquid chromatography-mass spectrometry approaches provide enhanced precision for target identification [2]. The combination of these complementary detection methods maximizes the information content obtained from Activity-Based Protein Profiling experiments and ensures comprehensive characterization of inhibitor activity profiles [2].

Size Exclusion Chromatography Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry for Macromolecular Complex Analysis

Size Exclusion Chromatography Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry represents an innovative integrated methodology for comprehensive analysis of protein complexes and their modulation by small molecule inhibitors such as Serine Hydrolase Inhibitor-3 [17] [18]. This sophisticated approach combines the separation power of Size Exclusion Chromatography with the quantitative precision of Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry to provide unprecedented insights into macromolecular organization within cellular systems [19] [20].

The methodology consists of five consecutive experimental steps designed to maximize the resolution and depth of biological insights obtainable from protein co-fractionation experiments [21] [18]. Initially, protein complexes are extracted from biological samples under mild conditions that preserve their native conformations and are subsequently fractionated according to their hydrodynamic radius through high-resolution Size Exclusion Chromatography [17] [18]. The fractionation process typically involves collecting 81 consecutive fractions with optimized collection schemes that provide seven to eight independent measurements across each eluting protein complex peak [21].

ParameterTypical ValuesCritical RequirementsOutput Information
Size Exclusion Chromatography Fractionation81 fractions, 2-hour gradient eachNative complex preservationHydrodynamic radius separation
Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry Analysis32 MS2 scans, 25 m/z windowsHigh quantitative accuracyQuantitative protein profiles
Data ProcessingOpenSWATH, PyProphet, TRICSpectral library availabilityPeptide-centric quantification
Complex DetectionCCprofiler error-controlled analysisPrior protein interaction knowledgeComplex abundance and composition

The Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry component employs data-independent acquisition strategies that systematically fragment all precursor ions within defined mass-to-charge ratio windows [22] [21]. This approach generates highly reproducible and quantitatively accurate peptide measurements across all Size Exclusion Chromatography fractions, enabling precise tracking of protein elution profiles [17] [19]. The typical acquisition scheme involves 32 sequential mass spectrometry/mass spectrometry scans with 25 dalton isolation windows covering the full mass range of interest [22].

Data processing utilizes the OpenSWATH computational framework, which performs peptide-centric analysis through systematic querying of tens of thousands of peptide targets across the entire dataset [21] [18]. This approach requires high-quality spectral libraries that serve as reference databases for peptide identification and quantification [21]. The resulting quantitative protein profiles provide the foundation for subsequent complex-centric analysis through the CCprofiler computational framework [18].

The complex-centric analysis represents the most innovative aspect of Size Exclusion Chromatography Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry methodology [17] [23]. Rather than focusing on pairwise protein interactions, this approach directly queries the data for evidence of specific protein complexes using prior knowledge from protein interaction databases [21] [18]. The targeted analysis strategy significantly improves selectivity compared to discovery-based approaches and enables error-controlled detection of hundreds of protein complexes in parallel [17].

Application of Size Exclusion Chromatography Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry to human embryonic kidney 293 cell proteomes has demonstrated the technique's ability to delineate 462 protein complexes composed of 2,127 protein subunits [18] [20]. The methodology successfully identifies novel sub-complexes and assembly intermediates of central regulatory complexes while providing quantitative assessment of subunit distribution across different assembly states [19] [24].

The high quantitative accuracy of Size Exclusion Chromatography Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry data enables confident assessment of proteome organization dynamics in response to perturbations such as inhibitor treatment [17] [19]. This capability is particularly relevant for understanding how compounds like Serine Hydrolase Inhibitor-3 may affect protein complex stability and composition. The methodology can detect subtle rearrangements within proteomes that occur in response to chemical perturbation, providing insights into the mechanisms of inhibitor action beyond direct target engagement [17].

Despite requiring extensive mass spectrometry acquisition time (approximately 162 hours for a complete experiment), Size Exclusion Chromatography Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry offers superior efficiency compared to previous multidimensional fractionation approaches [17] [18]. The single-stage fractionation strategy provides comparable complex coverage to methods requiring fourteen times more liquid chromatography-mass spectrometry injections [17].

Chemoproteomic Approaches for Off-Target Characterization

Chemoproteomic methodologies provide essential tools for comprehensive off-target characterization of serine hydrolase inhibitors, enabling the identification of unintended protein interactions that may contribute to therapeutic efficacy or adverse effects [25] [26]. These approaches are particularly critical for understanding the selectivity profile of compounds like Serine Hydrolase Inhibitor-3, as they can reveal interactions with proteins outside the intended target class [27] [28].

The fundamental principle underlying chemoproteomic off-target characterization involves the systematic assessment of drug-protein interactions across the entire cellular proteome [26] [29]. Unlike traditional target identification approaches that focus on known protein families, chemoproteomics employs unbiased methodologies to detect both anticipated and unexpected molecular targets [25] [28]. This comprehensive approach is essential for understanding the complete pharmacological profile of serine hydrolase inhibitors and predicting potential side effects [27].

Thermal Proteome Profiling represents one of the most widely adopted chemoproteomic approaches for off-target identification [30] [31]. This methodology exploits the principle that ligand binding stabilizes protein thermal stability, leading to measurable shifts in protein melting temperatures [29] [30]. The experimental workflow involves treating cellular samples with a temperature gradient in the presence and absence of the test compound, followed by mass spectrometry-based quantification of protein abundance at each temperature [30]. Proteins that exhibit significant thermal stability shifts are identified as potential targets [29].

MethodPrincipleSample RequirementsDetection RangeQuantification Method
Thermal Proteome ProfilingThermal stability changes upon drug bindingTemperature gradient treatmentProteome-wide (1000+ proteins)TMT labeling and MS quantification
Drug Affinity Responsive Target StabilityProteolytic resistance changes upon bindingProteolytic digestion conditionsTarget-specific validationWestern blot or MS analysis
Limited Proteolysis-Mass SpectrometryConformational changes affect proteolysisControlled proteolysis conditionsBinding site mappingLabel-free quantitative MS
Photoaffinity LabelingCovalent cross-linking at binding sitesUV irradiation and cross-linkingDirect binding partnersEnrichment and MS identification

Drug Affinity Responsive Target Stability provides a complementary approach that monitors changes in protein susceptibility to proteolytic degradation upon ligand binding [29] [31]. This technique is based on the observation that ligand-bound proteins often exhibit altered proteolytic cleavage patterns compared to their unbound counterparts [29]. The methodology involves treating protein samples with controlled proteolytic conditions in the presence and absence of the test compound, followed by analysis of resulting protein fragments [25].

Limited Proteolysis-Mass Spectrometry extends the concept of proteolysis-based target identification by providing detailed mapping of ligand binding sites [29]. This approach employs mild proteolytic conditions that preferentially cleave flexible protein regions while preserving rigid, ligand-bound domains [29]. The resulting cleavage patterns provide information about conformational changes induced by compound binding and can identify specific binding regions within target proteins [29].

Photoaffinity labeling approaches offer direct identification of protein-ligand interactions through covalent cross-linking [32] [33]. This methodology requires the synthesis of photoactivatable analogs of the test compound that retain biological activity while incorporating photoreactive groups [33]. Upon ultraviolet irradiation, these probes form covalent bonds with proximal amino acid residues, enabling direct identification of binding partners through mass spectrometry analysis [32].

The application of chemoproteomic approaches to serine hydrolase inhibitor characterization has revealed important insights into off-target activities and selectivity profiles [32] [33]. For example, chemoproteomic profiling of beta-secretase BACE1 inhibitors identified cathepsin D as a principal off-target responsible for ocular toxicity observed in animal models [32]. This discovery highlights the critical importance of comprehensive off-target characterization for predicting and understanding adverse effects [32].

Recent advances in chemoproteomic methodologies have focused on developing label-free approaches that avoid potential artifacts associated with compound modification [29] [34]. These stability-based approaches leverage natural changes in protein thermodynamics induced by ligand binding, providing more physiologically relevant assessments of drug-protein interactions [29]. Such methodologies are particularly valuable for characterizing compounds like Serine Hydrolase Inhibitor-3, where modification of the inhibitor structure could potentially alter its selectivity profile [29].

The integration of multiple chemoproteomic approaches provides the most comprehensive assessment of off-target activities [27] [33]. Combining thermal stability profiling with activity-based protein profiling enables simultaneous evaluation of binding interactions and functional consequences [33]. This multi-dimensional approach is essential for understanding the complete pharmacological profile of serine hydrolase inhibitors and for optimizing their therapeutic potential while minimizing adverse effects [27].

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.18484064 g/mol

Monoisotopic Mass

308.18484064 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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